molecular formula C10H14FNO2 B13218682 2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine

2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine

Katalognummer: B13218682
Molekulargewicht: 199.22 g/mol
InChI-Schlüssel: MZIICUNFFZCUKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine is an organic compound with the molecular formula C10H14FNO2 and a molecular weight of 199.22 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine typically involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-[2-(2-fluorophenoxy)ethoxy]ethanol. Finally, the ethanol derivative is converted to the amine form using ammonia or an amine source under suitable conditions .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings. The reactions are optimized for higher yields and purity, often involving advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving cellular interactions and signaling pathways.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. This makes it valuable for specific research applications where fluorine’s unique characteristics are desired .

Eigenschaften

Molekularformel

C10H14FNO2

Molekulargewicht

199.22 g/mol

IUPAC-Name

2-[2-(2-fluorophenoxy)ethoxy]ethanamine

InChI

InChI=1S/C10H14FNO2/c11-9-3-1-2-4-10(9)14-8-7-13-6-5-12/h1-4H,5-8,12H2

InChI-Schlüssel

MZIICUNFFZCUKI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)OCCOCCN)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.